molecular formula C9H9NS B1265897 2,6-Dimethylbenzothiazole CAS No. 2941-71-1

2,6-Dimethylbenzothiazole

Cat. No.: B1265897
CAS No.: 2941-71-1
M. Wt: 163.24 g/mol
InChI Key: JEKCSLMWKCKDCC-UHFFFAOYSA-N
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Description

2,6-Dimethylbenzothiazole is an organic compound with the molecular formula C9H9NS. It belongs to the benzothiazole family, which is characterized by a benzene ring fused to a thiazole ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Biochemical Analysis

Biochemical Properties

2,6-Dimethylbenzothiazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction with cytochrome P450 enzymes suggests that this compound may undergo metabolic transformations, leading to the formation of reactive intermediates . Additionally, it has been observed to interact with proteins involved in cellular signaling pathways, potentially influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, including those mediated by kinases and phosphatases. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins . Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites . These effects highlight the compound’s potential to influence cell function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, including enzymes and receptors, thereby modulating their activity . For instance, the binding of this compound to cytochrome P450 enzymes can result in enzyme inhibition or activation, depending on the specific enzyme and context . Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by various factors, including temperature, pH, and the presence of other chemicals . Over time, this compound may undergo degradation, leading to the formation of degradation products that can have distinct biological activities . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular responses to stress . At high doses, this compound can induce toxic effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites . The metabolic transformation of this compound can influence its biological activity and toxicity. Additionally, this compound may interact with other metabolic enzymes, affecting the flux of metabolites through various biochemical pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of this compound within tissues is influenced by factors such as lipid solubility and protein binding affinity . These interactions determine the localization and accumulation of the compound in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethylbenzothiazole can be synthesized through several methods. One common approach involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. This reaction typically requires a catalyst and is carried out under mild conditions . Another method involves the cyclization of thioamide or carbon dioxide as raw materials .

Industrial Production Methods: In industrial settings, this compound is often produced through a base-promoted intramolecular C–S bond coupling cyclization in dioxane without any additional catalysts . This method is efficient, economical, and convenient for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylbenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-Aminobenzothiazole
  • 2-Mercaptobenzothiazole
  • 6-Nitrobenzothiazole

Comparison: 2,6-Dimethylbenzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological propertiesThe presence of methyl groups at the 2 and 6 positions enhances its stability and modifies its interaction with biological targets .

Properties

IUPAC Name

2,6-dimethyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-6-3-4-8-9(5-6)11-7(2)10-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKCSLMWKCKDCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062724
Record name Benzothiazole, 2,6-dimethyl-
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Molecular Weight

163.24 g/mol
Source PubChem
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CAS No.

2941-71-1
Record name 2,6-Dimethylbenzothiazole
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Record name 2,6-Dimethylbenzothiazole
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Record name 2,6-Dimethylbenzothiazole
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Record name Benzothiazole, 2,6-dimethyl-
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Record name Benzothiazole, 2,6-dimethyl-
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Record name 2,6-dimethylbenzothiazole
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Record name 2,6-DIMETHYLBENZOTHIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 2,6-Dimethylbenzothiazole be incorporated into larger molecular structures through multi-component reactions?

A1: Yes, research indicates that this compound can participate in three-component reactions to form more complex molecules. [] For example, reacting this compound with benzyl bromide and various phenols (like 2,6-dimethylphenol) in the presence of triethylamine and acetonitrile yields 4- or 6-(3-benzyl-2,3-dihydrobenzo[d]thiazol-2-yl)phenol derivatives. [] This highlights the potential of this compound as a building block in organic synthesis.

Q2: Does this compound interact with transition metal clusters, and if so, how does it impact their properties?

A2: While the provided abstract lacks specific details, the title "Synthesis, Structure and Reactivity of Electron Deficient Triosmium Cluster Bearing 2,6-Dimethylbenzothiazolide Ligand" [] suggests that this compound, or a derivative acting as a ligand, can coordinate with transition metal clusters, specifically triosmium clusters. This interaction likely influences the electronic properties and reactivity of the resulting metal complex. Further investigation into the full text of the research article is needed to explore the specifics of this interaction and its potential applications.

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